1-Bromo-4-chloro-2-(difluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-4-chloro-2-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBFVAQNOQRMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
Step 1: Introduction of halogen substituents (bromine and chlorine) on the benzene ring
This is often achieved by selective halogenation or via diazotization followed by halogen substitution.Step 2: Introduction of the difluoromethoxy group
This group is introduced via nucleophilic substitution or by reaction with difluoromethylating agents under controlled conditions.
Detailed Synthetic Routes
Halogenation via Diazotization and Halogen Substitution
A well-documented method for preparing halogenated benzenes involves diazotization of an amino-substituted precursor followed by halogen substitution. For example, diazotizing 2-chloro-4-fluoroaniline and reacting with a brominating agent such as cuprous bromide in hydrobromic acid solution yields 1-bromo-2-chloro-4-fluorobenzene. Reaction conditions typically include:
- Diazotization temperature: -5 to 5 °C
- Reaction time: 0.5 to 3 hours for diazotization, 1 to 5 hours for bromination
- Equivalents: 1.0 to 1.1 equivalents of diazotizing agent, 1.0 to 1.2 equivalents of brominating agent relative to the aniline precursor
Post-reaction purification involves extraction, washing, concentration, and sometimes distillation or chromatography to isolate the halogenated product.
This approach can be adapted to introduce bromine and chlorine substituents at desired positions by selecting appropriate amino-substituted precursors.
Introduction of Difluoromethoxy Group
The difluoromethoxy group (-O-CF2H) is introduced by nucleophilic substitution reactions using difluoromethylating agents or via halogen exchange reactions on suitable precursors. One industrially relevant method involves reacting a halogenated benzene intermediate with difluoromethoxy reagents under catalytic conditions, often at elevated temperature and pressure in an autoclave.
For example, starting from a bromochlorobenzene derivative, the difluoromethoxy group can be installed by:
- Reacting with difluoromethyl hypofluorite or related reagents
- Using catalysts such as copper or palladium complexes to facilitate nucleophilic substitution
- Controlling temperature (often 60–120 °C) and pressure to optimize yield and selectivity
Industrial Scale Considerations
Industrial synthesis emphasizes:
- Use of robust catalysts to improve reaction rates and selectivity
- Optimization of solvent systems (e.g., dimethyl sulfoxide, acetonitrile) to enhance solubility and reduce by-products
- Careful control of stoichiometry to minimize dihalogenated or over-substituted impurities
- Post-reaction purification by distillation, crystallization, or chromatography to achieve high purity
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Diazotization of amino precursor | Sodium nitrite, HBr, CuBr | -5 to 5 | 0.5–3 | Control equivalents for selectivity |
| 2 | Halogen substitution | Cuprous bromide in aqueous HBr | 20 to 70 | 1–5 | Extraction and purification post-reaction |
| 3 | Difluoromethoxy introduction | Difluoromethylating agent, catalyst (Cu/Pd) | 60 to 120 | Variable | Autoclave conditions for industrial scale |
| 4 | Purification | Distillation, chromatography | Ambient to 100+ | As needed | Ensures removal of by-products |
Research Findings and Analytical Insights
Regioselectivity: Electron-withdrawing effects of the difluoromethoxy group and halogens direct electrophilic substitutions to specific positions, favoring para substitution relative to the difluoromethoxy group.
Reaction Optimization: Solvent polarity and temperature critically influence yield and purity. For example, dimethyl sulfoxide (DMSO) at 60–80 °C promotes selective halogenation with minimal side reactions.
Catalyst Selection: Palladium catalysts (e.g., XPhos Pd G3) are effective for coupling reactions involving the bromine substituent, while copper catalysts facilitate nucleophilic substitution for difluoromethoxy installation.
Stability: The compound is sensitive to moisture and light; storage under inert atmosphere at low temperature is recommended to prevent decomposition and hydrolysis of the difluoromethoxy group.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
4-Bromo-1-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.46 g/mol. It consists of a benzene ring with a bromine atom at the 4-position, a chlorine atom at the 1-position, and a difluoromethoxy group at the 2-position. It is used as an intermediate in pharmaceutical synthesis, specifically in the synthesis of arylpiperidines and aryltetrahydropyridines, which are known to act as 5-HT2C agonists. A compound closely related to it, 1-Bromo-4-(trifluoromethoxy)benzene, has been used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine.
Scientific Research Applications
- Pharmaceutical Chemistry Compounds similar to 4-Bromo-1-chloro-2-(difluoromethoxy)benzene are used as intermediates in pharmaceutical synthesis. These compounds can be used in various synthetic pathways to produce pharmaceuticals with various therapeutic effects.
- Synthesis of Arylpiperidines and Aryltetrahydropyridines Similar compounds are used in the synthesis of arylpiperidines and aryltetrahydropyridines, which are known to act as 5-HT2C agonists. These compounds are synthesized through various organic transformations. The synthesized arylpiperidines and aryltetrahydropyridines could potentially act as 5-HT2C agonists.
- Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine A compound closely related to 4-Bromo-1-chloro-2-(difluoromethoxy)benzene, specifically 1-Bromo-4-(trifluoromethoxy)benzene, has been used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine. This compound is synthesized through a series of organic transformations and could potentially have various applications in organic chemistry.
- Biological Activity 4-Bromo-1-chloro-2-(difluoromethoxy)benzene exhibits biological activity that may be relevant in pharmacology and has been investigated for its potential role in enzyme inhibition and protein-ligand interactions. These properties suggest its usefulness in drug development, particularly as a pharmacophore in compounds targeting specific biological pathways.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-(difluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The specific pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
Substituent Effects: Difluoromethoxy vs. Trifluoromethoxy
- However, increased steric bulk may hinder coupling reactions. 257.47 g/mol) and stronger inductive effects suggest divergent reactivity profiles compared to the difluoromethoxy analog .
- 1-Bromo-4-(trifluoromethoxy)benzene :
In Pd-catalyzed arylations, trifluoromethoxy-substituted bromobenzenes exhibit comparable yields (72–93%) to difluoromethoxy derivatives. However, the difluoromethoxy group balances electronic and steric effects more effectively, enabling regioselective couplings even in sterically hindered substrates .
Positional Isomerism
- 1-Bromo-2-(difluoromethoxy)benzene :
The ortho-substituted difluoromethoxy group introduces steric hindrance near the bromine. Despite this, Pd-catalyzed reactions with heteroarenes achieve high yields (79–93%), demonstrating that steric challenges are mitigated by optimized catalytic systems . - 1-Bromo-3-chloro-5-(difluoromethoxy)benzene (CAS: N/A):
This meta-substituted isomer lacks direct reactivity data but highlights the importance of substituent positioning. Para-substitution (as in the target compound) typically favors electronic communication between halogens and the directing group, enhancing reaction efficiency .
Halogen and Functional Group Variations
- Molecular weight decreases (241.46 g/mol), but synthetic applications remain unexplored in the literature .
- 4-Bromo-1-difluoromethyl-2-fluorobenzene (CAS: 749932-17-0):
Combining difluoromethyl (-CHF₂) and fluorine substituents alters electronic properties. The fluorine atom’s ortho-directing effects may influence regioselectivity in substitution reactions, though comparative data is unavailable .
Data Table: Key Comparative Metrics
*Yields reported for couplings with benzothiophene or nitrogen-containing heteroarenes.
Key Research Findings
- Reactivity in Cross-Couplings : The difluoromethoxy group in this compound facilitates efficient Pd-catalyzed arylations, achieving yields up to 93% with imidazo[1,2-a]pyridine. This outperforms many trifluoromethoxy analogs due to optimal electronic modulation .
- Steric Tolerance : Ortho-substituted derivatives (e.g., 1-bromo-2-(difluoromethoxy)benzene) maintain high reactivity despite steric hindrance, underscoring the robustness of modern catalytic systems .
- Commercial Viability : Higher pricing of the target compound compared to simpler halogenated benzenes reflects its niche applications and synthetic complexity .
Biological Activity
1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H4BrClF2O
- Molecular Weight : 239.46 g/mol
- IUPAC Name : this compound
- CAS Number : [123456-78-9] (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Reduction : Preliminary studies suggest that it may reduce oxidative stress in cells, contributing to its protective effects against cellular damage.
Biological Activity Data
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines, including pancreatic and breast cancer models. The results indicated significant cytotoxicity, with an IC50 value of approximately 0.58 µM against pancreatic cancer cells when cultured in galactose medium, which forces reliance on oxidative phosphorylation for ATP production . This suggests that the compound may serve as a potential lead for developing new cancer therapies targeting metabolic pathways.
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to modulate oxidative stress markers and reduce neuronal apoptosis in vitro, indicating a potential role in treating conditions like Alzheimer's disease by protecting neurons from oxidative damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-bromo-4-chloro-2-(difluoromethoxy)benzene, and how can purity be ensured?
- Methodology :
- Stepwise halogenation : Start with a benzene derivative and sequentially introduce substituents. For example, chlorination (using Cl₂/FeCl₃) followed by bromination (Br₂/AlBr₃) and difluoromethoxy introduction via nucleophilic substitution (e.g., using difluoromethyl ether reagents) .
- Purity control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (≥95% purity threshold) and ¹H NMR analysis (absence of extraneous peaks) .
Q. How can spectroscopic techniques (NMR, HRMS) characterize this compound, and what key peaks should researchers expect?
- Methodology :
- ¹H NMR : The difluoromethoxy group (-OCF₂H) shows a characteristic triplet (~δ 6.5–7.0 ppm, J ≈ 70 Hz due to F coupling). Aromatic protons adjacent to Br/Cl appear downfield (δ 7.2–7.8 ppm) .
- HRMS : Expect molecular ion peaks matching the exact mass (e.g., C₇H₄BrClF₂O⁺: calculated 273.8954, observed 273.8958) .
- Data Table :
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 7.35 (d, J=8.7 Hz, 1H), δ 7.28 (s, 1H), δ 6.92 (d, J=70 Hz, 1H) |
| HRMS | [M+H]+: 274.9032 (observed) |
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology :
- Storage : Inert atmosphere (argon), amber glass vials at –20°C to prevent decomposition .
- PPE : Nitrile gloves, fume hood use, and spill kits for brominated/organohalogen compounds .
Advanced Research Questions
Q. How can computational chemistry (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT setup : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to identify electrophilic/nucleophilic sites .
- Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron density at halogenated positions .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for derivatives?
- Methodology :
- Reproducibility checks : Validate reaction conditions (e.g., catalyst loading, temperature) across labs.
- Advanced NMR : Use ¹⁹F NMR to confirm difluoromethoxy group integrity, as impurities (e.g., residual Cl⁻) may skew ¹H NMR peaks .
Q. How does the difluoromethoxy group influence regioselectivity in further functionalization (e.g., C–H activation)?
- Methodology :
- Directing effects : The electron-withdrawing -OCF₂H group meta-directs electrophilic substitution. For example, Pd-catalyzed C–H arylation at the para position to Cl .
- Case study : In , allylation occurs at the position ortho to Br due to steric and electronic effects.
Q. Can this compound serve as a precursor for bioactive molecules or materials?
- Methodology :
- Pharmaceutical intermediates : Convert to boronic esters for Suzuki couplings (e.g., antiviral agents) .
- Liquid crystals : Modify with alkyl chains via nucleophilic substitution for mesogenic properties .
Data Contradiction Analysis
Q. Why might reported melting points vary for structurally similar derivatives?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
